(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid

Catalog No.
S757432
CAS No.
890092-87-2
M.F
C9H12N2O3
M. Wt
196.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid

CAS Number

890092-87-2

Product Name

(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid

IUPAC Name

2-(4-acetyl-3,5-dimethylpyrazol-1-yl)acetic acid

Molecular Formula

C9H12N2O3

Molecular Weight

196.2 g/mol

InChI

InChI=1S/C9H12N2O3/c1-5-9(7(3)12)6(2)11(10-5)4-8(13)14/h4H2,1-3H3,(H,13,14)

InChI Key

SOAAGCCBFNEUKR-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC(=O)O)C)C(=O)C

Canonical SMILES

CC1=C(C(=NN1CC(=O)O)C)C(=O)C

Here's what we can find:

  • Chemical Databases: (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid is registered in PubChem under CID 3162907 []. PubChem provides basic information about the compound's structure, properties, and suppliers, but no mention of research applications.

Further Exploration:

Given the lack of specific research on (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid, it might be helpful to explore related compounds:

  • ,5-Dimethyl-1H-pyrazole-1-acetic acid

    This structurally similar compound is available from Sigma-Aldrich and might have documented research applications that could provide clues for the target molecule [].

  • Pyrazole derivatives

    Research on other pyrazole derivatives, especially those with similar functional groups, might shed light on potential applications of (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid.

The compound (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid is a pyrazole derivative characterized by its unique structure, which includes an acetyl group and two methyl groups on the pyrazole ring, along with a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The molecular formula for this compound is C₉H₁₁N₃O₃, and its systematic name reflects its structural components, indicating the presence of both an acetic acid moiety and a pyrazole ring.

The chemical reactivity of (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid can be attributed to its functional groups. Key reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of other derivatives.
  • Nucleophilic substitutions: The nitrogen atoms in the pyrazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with new properties.

Research indicates that (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid exhibits various biological activities. Its structure suggests potential anti-inflammatory and analgesic properties, common among pyrazole derivatives. The biological activity is often assessed through quantitative structure-activity relationship (QSAR) studies, which correlate chemical structure with biological effects. These studies help in understanding how modifications to the compound can enhance its efficacy against specific biological targets .

Synthesis of (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring: This can be achieved through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Acetylation: The introduction of the acetyl group can be accomplished using acetic anhydride or acetyl chloride under basic conditions.
  • Carboxylation: The final step involves adding a carboxylic acid group, which may be achieved through hydrolysis of an ester intermediate or direct carboxylation methods.

These synthetic routes are optimized for yield and purity, ensuring that the resulting compound retains its desired biological properties.

The potential applications of (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid span several fields:

  • Pharmaceutical Development: As a lead compound for developing new anti-inflammatory or analgesic drugs.
  • Agricultural Chemistry: Investigated for potential use as a pesticide or herbicide due to its biological activity.
  • Biochemical Research: Utilized in studies examining enzyme inhibition or receptor interaction.

Its versatility makes it an attractive candidate for further research and development.

Interaction studies focus on how (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid interacts with biological macromolecules such as proteins and nucleic acids. These studies often employ techniques like:

  • Molecular Docking: To predict how the compound binds to specific targets.
  • High-throughput Screening: To assess its activity against various biological assays.

Understanding these interactions is crucial for elucidating the mechanism of action and optimizing the compound's pharmacological profile

Several compounds share structural similarities with (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesBiological Activity
3-MethylpyrazoleMethyl substitution on pyrazoleAntifungal properties
4-HydroxyacetophenoneHydroxyl and acetyl groupsAnalgesic and anti-inflammatory effects
3,5-DimethylpyrazoleDimethyl substitutions on pyrazoleAntipyretic activity
4-AcetylpyrazoleAcetyl group on pyrazolePotential antitumor activity

These compounds are studied for their pharmacological properties and provide insights into how structural variations influence biological activity.

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Wikipedia

(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid

Dates

Last modified: 08-15-2023

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